2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
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Overview
Description
The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key structural features.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the sequence of reactions.Molecular Structure Analysis
This involves determining the 3D structure of the molecule using techniques like X-ray crystallography, NMR spectroscopy, and computational methods.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, reaction conditions, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, stability, reactivity, and spectroscopic properties.Scientific Research Applications
Antimicrobial Activity
Several studies have focused on synthesizing new heterocycles incorporating antipyrine moiety, which includes compounds structurally related to "2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide". These compounds have been tested for their antimicrobial properties, showing promising results against a variety of microbial strains. The research highlights the potential of these compounds as antimicrobial agents, providing a foundation for further development in the fight against infectious diseases (Bondock, Rabie, Etman, & Fadda, 2008).
Anticancer and Antimicrobial Activities
Further exploration into the synthesis of antipyrine-based heterocycles has revealed their potential in anticancer and antimicrobial applications. These studies have synthesized a variety of derivatives incorporating the antipyrine moiety, with some compounds showing significant anticancer and antimicrobial activities. This underscores the versatility of these compounds in medicinal chemistry, offering potential pathways for the development of new therapeutic agents (Riyadh, Kheder, & Asiry, 2013).
Insecticidal Assessment
The versatility of compounds related to "2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide" extends to insecticidal applications. Research has been conducted on the synthesis and assessment of innovative heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis. This study opens up possibilities for the use of such compounds in agriculture, potentially leading to safer and more effective pest control methods (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Cognitive Enhancing Properties
Another interesting application of compounds structurally similar to "2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide" is in enhancing cognitive functions. Research has identified compounds as functionally selective inverse agonists at the benzodiazepine site of GABAA alpha5 receptors, which are orally bioavailable, penetrate the CNS readily, and enhance performance in animal models of cognition. This suggests potential therapeutic applications in treating cognitive disorders or improving cognitive functions (Chambers et al., 2004).
Safety And Hazards
This involves studying the toxicity, flammability, environmental impact, and other safety-related aspects of the compound.
Future Directions
This involves identifying areas where further research is needed. This could include developing more efficient synthesis methods, studying new reactions, or exploring new applications of the compound.
Please note that the availability of this information depends on the extent to which the compound has been studied. For a newly synthesized or less-studied compound, some of this information may not be available.
properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[(7-methyl-4-oxo-8-phenyl-3H-pyrazolo[1,5-a][1,3,5]triazin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O3S/c1-10-8-13(23-27-10)19-14(25)9-28-17-20-16-15(12-6-4-3-5-7-12)11(2)22-24(16)18(26)21-17/h3-8H,9H2,1-2H3,(H,19,23,25)(H,20,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOFLSVZSMJLKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC3=C(C(=NN3C(=O)N2)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide |
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